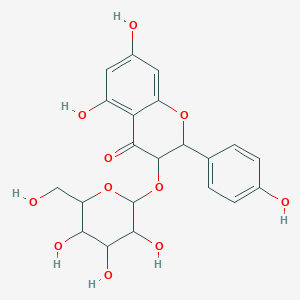

Dihydrokaempferol-3-glucoside

Description

Properties

Molecular Formula |

C21H22O11 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-26,28-29H,7H2 |

InChI Key |

VWBWQPAZMNABMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of Dihydrokaempferol 3 Glucoside

Overview of Flavonoid Biosynthesis Pathway

Flavonoids are synthesized via the phenylpropanoid metabolic pathway, which utilizes the amino acid phenylalanine to produce 4-coumaroyl-CoA. wikipedia.org This molecule then serves as a key precursor for the flavonoid pathway. tuscany-diet.netnih.gov The enzymes involved in this process are often organized into macromolecular complexes associated with endomembranes, which helps to channel metabolites efficiently and prevent metabolic interference. frontiersin.org

The journey from primary metabolism to flavonoid synthesis begins with the aromatic amino acid L-phenylalanine, which is produced through the shikimate pathway. nih.gov The initial phase, often called the general phenylpropanoid pathway, involves three key enzymatic reactions that convert L-phenylalanine into p-coumaroyl-CoA. tuscany-diet.netnih.gov

The first committed step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia (B1221849) lyase (PAL) . nih.gov Following this, cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to generate p-coumaric acid. nih.gov In the final step of this initial sequence, 4-coumarate:CoA ligase (4CL) catalyzes the addition of a coenzyme A (CoA) molecule to p-coumaric acid, forming p-coumaroyl-CoA. nih.gov This molecule stands at a critical juncture, serving as the primary precursor for the biosynthesis of numerous flavonoids and other related compounds. tuscany-diet.netwikipedia.org

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. nih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to form p-coumaric acid. nih.gov |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid by adding a CoA unit to form p-coumaroyl-CoA. nih.gov |

The entry into the specific flavonoid biosynthetic pathway is marked by the formation of the first flavonoid compound, a chalcone (B49325). tuscany-diet.netnih.gov This reaction is catalyzed by chalcone synthase (CHS) , a key and often rate-limiting enzyme in the pathway. nih.govfrontiersin.org CHS facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.gov Malonyl-CoA itself is derived from acetyl-CoA through the action of acetyl-CoA carboxylase (ACCase). nih.gov The sequential condensation and decarboxylation reactions lead to a polyketide intermediate, which then undergoes cyclization and aromatization to form the characteristic A ring of the flavonoid skeleton. tuscany-diet.net The final product of this enzymatic step is naringenin (B18129) chalcone, specifically 2',4,4',6'-tetrahydroxychalcone. tuscany-diet.netwikipedia.org

Naringenin chalcone serves as the direct precursor to the flavanone (B1672756) naringenin. nih.gov This conversion involves the stereospecific isomerization and cyclization of the chalcone. nih.gov While this cyclization can occur spontaneously, it is efficiently and stereospecifically catalyzed in plants by the enzyme chalcone isomerase (CHI) . wikipedia.orgnih.gov CHI ensures the rapid and correct formation of (2S)-naringenin, the enantiomer required for subsequent biosynthetic steps. tuscany-diet.net This step is crucial as naringenin is a key intermediate and a branching point from which various other flavonoid subclasses are derived. researchgate.net

Dihydrokaempferol (B1209521) Formation from Naringenin

Once naringenin is formed, it can be directed toward the synthesis of various flavonoid classes, including dihydroflavonols, flavones, and isoflavones. mdpi.com The formation of dihydrokaempferol is a critical step leading to the production of flavonols and anthocyanins. mdpi.com

The conversion of the flavanone naringenin into the dihydroflavonol, dihydrokaempferol (also known as aromadendrin), is catalyzed by the enzyme flavanone-3-hydroxylase (F3H) . nih.govnih.gov This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase (2-ODD) family and is a key enzyme that directs the metabolic flow towards 3-hydroxylated flavonoids like dihydroflavonols, which are precursors to flavonols and anthocyanidins. mdpi.comnih.gov F3H catalyzes the stereospecific 3β-hydroxylation of (2S)-flavanones to yield the corresponding (2R,3R)-dihydroflavonols. tuscany-diet.netresearchgate.net Specifically, it acts on naringenin to form dihydrokaempferol. nih.govnih.govnih.gov

The reaction catalyzed by F3H is an oxidation reaction. nih.gov As a member of the 2-ODD family, F3H requires specific cofactors for its catalytic activity. researchgate.net The enzyme utilizes a flavanone (like naringenin), 2-oxoglutarate, and molecular oxygen (O2) as substrates. wikipedia.org The reaction results in the formation of a dihydroflavonol (dihydrokaempferol), succinate, and carbon dioxide (CO2). wikipedia.org This enzymatic step is crucial as dihydrokaempferol is a central intermediate, serving as a precursor for the synthesis of flavonols such as kaempferol (B1673270) and anthocyanins. nih.gov

| Starting Compound | Enzyme | Product |

| Naringenin | Flavanone-3-hydroxylase (F3H) | Dihydrokaempferol |

Glycosylation to Dihydrokaempferol-3-Glucoside

The conversion of the aglycone dihydrokaempferol into its glycoside form, this compound, is a crucial step that enhances the molecule's stability and solubility. cymitquimica.com This process is catalyzed by a specific class of enzymes that attach a sugar molecule to the flavonoid backbone.

The formation of this compound is mediated by the action of uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferases (UGTs). Specifically, enzymes within the UDP-glucose:flavonoid 3-O-glycosyltransferase (UF3GT) subclass are responsible for this reaction. smolecule.comfrontiersin.org These enzymes belong to the broader family of glycosyltransferases. wikipedia.org The reaction involves the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the hydroxyl group at the 3-position of the dihydrokaempferol aglycone. smolecule.com This enzymatic glycosylation is a fundamental mechanism in the biosynthesis of secondary metabolites in plants. wikipedia.org

The general reaction catalyzed by this enzyme is as follows: UDP-glucose + Dihydrokaempferol ⇌ UDP + Dihydrokaempferol-3-O-β-D-glucoside wikipedia.org

The attachment of glucose specifically at the 3-position of the dihydrokaempferol C-ring is a result of the high regioselectivity of the involved enzymes. Flavonoid 3-O-glycosyltransferases (F3GT or UF3GT) have a defined substrate-binding pocket that orients the dihydrokaempferol molecule in such a way that the 3-hydroxyl group is presented for glycosylation. frontiersin.org This specificity ensures the precise formation of 3-O-glucosides, which are common intermediates and end-products in the flavonoid pathway. While some glycosyltransferases can add sugars to other positions (e.g., 7-O or 5-O), the enzymes in the UF3GT group are characterized by their preference for the 3-position. frontiersin.orgwikipedia.org Studies on various plant species have identified UFGTs that can act on a range of flavonoid substrates, including flavonols and anthocyanidins, but consistently catalyze glycosylation at the C3 position. frontiersin.orguniprot.org

Genetic and Enzymatic Regulation of Biosynthesis

The production of this compound is a tightly controlled process, governed by the expression of relevant genes and the activity of the enzymes they encode. This regulation occurs at multiple levels, from gene transcription to the optimization of enzymatic pathways in various biological systems.

Gene Expression Analysis of Key Enzymes (e.g., F3H, FLS, DFR, F3′H, F3′5′H)

The accumulation of dihydrokaempferol and its derivatives is directly linked to the expression levels of key structural genes in the flavonoid biosynthetic pathway. Flavanone 3-hydroxylase (F3H) is a pivotal enzyme that catalyzes the conversion of naringenin to dihydrokaempferol (DHK). nih.govmdpi.com Studies have shown that F3H expression often correlates with the accumulation of flavonols and anthocyanins in plants. nih.gov For example, down-regulation of the F3H gene in strawberry led to a significant decrease in anthocyanin content. mdpi.com

The expression of F3′H and F3′5′H dictates the B-ring hydroxylation pattern of flavonoids, acting as a critical control point. frontiersin.org In tomato (Solanum lycopersicum), the expression of a newly identified F3'5'H gene, CYP75A31, was shown to increase in response to nitrogen deprivation, in concert with other genes in the phenylpropanoid pathway. researchgate.net Similarly, in Brunfelsia acuminata, the expression of the F3'5'H gene was highest in the petals on the first day of flowering, which corresponds to the period of intense blue-purple pigment formation. mdpi.com Conversely, mutations in the F3'5'H gene can lead to a shift in flavonoid production; a natural mutant of Glycine soja with a non-functional f3'5'h gene showed decreased levels of delphinidin. nih.gov

The table below summarizes the functions of key enzymes involved in and branching from the dihydrokaempferol biosynthesis pathway.

| Enzyme | Abbreviation | Function |

| Flavanone 3-hydroxylase | F3H | Catalyzes the 3-hydroxylation of naringenin to form dihydrokaempferol (DHK). nih.govmdpi.com |

| Flavonol synthase | FLS | Converts dihydroflavonols (like DHK) into flavonols (like kaempferol). nih.gov |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins, precursors for anthocyanins. frontiersin.org |

| Flavonoid 3′-hydroxylase | F3′H | Hydroxylates the 3' position of the B-ring, converting DHK to dihydroquercetin (DHQ). nih.gov |

| Flavonoid 3′,5′-hydroxylase | F3′5′H | Hydroxylates the 3' and 5' positions of the B-ring, converting DHK to dihydromyricetin (B1665482) (DHM). nih.govnih.gov |

Transcriptional Regulation in Plant Tissues

The biosynthesis of this compound is subject to complex transcriptional regulation that ensures the correct timing and location of its production within the plant. smolecule.com This control is mediated by various families of transcription factors that bind to the promoter regions of structural genes like F3H, F3'H, and others, thereby activating or repressing their expression. smolecule.com This regulatory network allows plants to control flavonoid metabolism in response to developmental cues and environmental signals. smolecule.com

Gene expression is often highly tissue-specific. In Aconitum vilmorinianum, the F3'5'H gene was highly expressed during flower development but was not detected in the roots, stems, or leaves. mdpi.com This ensures that the blue pigments derived from its activity are produced specifically in the floral organs where they function as attractants for pollinators. Similarly, in petunia, F3'5'H expression is primarily localized to the petal limb. mdpi.com

Environmental factors also significantly influence the transcriptional regulation of this pathway. Abiotic stress can induce the expression of flavonoid biosynthesis genes. For instance, the expression of F3H is often induced under stress conditions, leading to an increase in flavonoid content which can help protect the plant from oxidative damage. nih.gov In tomato plants, nitrogen depletion was found to trigger a coordinated up-regulation of several key flavonoid pathway genes, including F3'5'H, leading to an increased content of flavonol glycosides like rutin (B1680289) and kaempferol-3-rutinoside. researchgate.net

Optimization of Biosynthesis in Heterologous Systems (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae is widely used as a microbial cell factory for the production of valuable plant secondary metabolites, including flavonoids. By introducing plant-derived genes into yeast, it is possible to reconstruct and optimize biosynthetic pathways for specific compounds like dihydrokaempferol.

A key step in producing dihydrokaempferol in yeast is the functional expression of a flavanone 3-hydroxylase (F3H). Researchers successfully cloned the F3H gene from Trapa bispinosa Roxb. (TbF3H) and expressed it in S. cerevisiae. nih.gov The engineered yeast strain was able to convert the precursor naringenin into dihydrokaempferol (DHK), demonstrating the functional activity of the enzyme. nih.gov

Further optimization of DHK production was achieved by investigating the enzymatic properties of TbF3H. The enzyme exhibited specific kinetic parameters for the conversion of naringenin to DHK, with a Km value of 43.75 μM and a Vmax of 22.90 μM/min at 30°C. smolecule.com By fine-tuning fermentation conditions and precursor supply, the yield of the target compound can be enhanced. The production of the final product, this compound, can be achieved by the additional introduction of a specific uridine diphosphate glycosyltransferase (UGT) enzyme capable of attaching a glucose moiety to the 3-hydroxyl group of DHK. smolecule.com The table below presents findings from the optimization of DHK biosynthesis in S. cerevisiae.

| Host Organism | Expressed Gene | Substrate | Product | Key Finding |

| Saccharomyces cerevisiae | TbF3H (Trapa bispinosa Roxb.) | Naringenin | Dihydrokaempferol | The cloned TbF3H gene encodes a functional F3H enzyme capable of producing DHK from naringenin in yeast. nih.gov |

Biological Activities and Cellular Mechanisms of Action

Antioxidant Activities at the Cellular Level

The antioxidant capacity of Dihydrokaempferol-3-glucoside is a key aspect of its biological activity, contributing to the protection of cells from damage induced by oxidative stress.

This compound demonstrates notable free radical scavenging activity, a crucial mechanism for mitigating oxidative damage. Flavonoids, in general, can neutralize free radicals by donating a hydrogen atom or an electron. The antioxidant activity of phenolic compounds and flavonoids is often linked to the number and arrangement of hydroxyl groups in their structure. Dihydrokaempferol (B1209521) possesses hydroxyl groups at the 3-, 4′-, 5-, and 7-positions, which contribute to its antioxidant potential knowde.com. The glycosylation at the 3-position in this compound influences its solubility and bioavailability, which in turn can affect its antioxidant efficacy within a biological system.

Studies on related compounds provide insights into the potential mechanisms. For instance, the aglycone, dihydrokaempferol (also known as aromadendrin), exhibits free radical scavenging properties common to flavonoids researchgate.net. Research on various kaempferol (B1673270) glycosides has shown that their ability to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a key indicator of their antioxidant capacity mdpi.com. While direct comparative studies on the free radical scavenging mechanisms of this compound are limited, its chemical structure suggests it participates in neutralizing reactive oxygen species (ROS).

At the cellular level, this compound contributes to the reduction of oxidative stress by modulating endogenous antioxidant defense systems. Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates.

Research on dihydrokaempferol, the aglycone of this compound, has shown that it can ameliorate severe acute pancreatitis by regulating the Keap1/Nrf2 pathway researchgate.netnih.gov. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, leading to the production of protective enzymes. Dihydrokaempferol has been shown to suppress the level of Keap1, a repressor of Nrf2, thereby promoting the transcriptional activation of nuclear Nrf2 nih.gov. This leads to an increase in the levels of antioxidant enzymes such as glutathione (GSH) and a decrease in ROS and malondialdehyde (MDA), a marker of lipid peroxidation nih.gov. While this research was conducted on the aglycone, it provides a plausible mechanism through which this compound may exert its effects after potential metabolic conversion.

Furthermore, studies on other flavonoid glucosides, such as astragalin (kaempferol-3-O-glucoside), have demonstrated the ability to diminish intracellular oxidative stress and increase the ratio of reduced to oxidized glutathione (GSH/GSSG) ijsit.com.

Flavonoids are recognized for their ability to prevent DNA damage nih.gov. The antioxidant properties of flavonoids are a key mechanism in this protection . While direct studies on the protective effects of this compound on specific macromolecules are not extensively detailed in the available literature, the demonstrated antioxidant activity of its aglycone and related compounds suggests a protective role. For instance, the inhibition of lipid peroxidation is a known effect of many flavonoids, which helps to maintain the integrity of cellular membranes ijsit.com. The reduction of MDA levels by dihydrokaempferol further supports its role in protecting lipids from oxidative damage nih.gov.

Anti-inflammatory Mechanisms

This compound also exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. The inhibition of NF-κB activation is a key mechanism for the anti-inflammatory effects of many natural compounds.

Studies have reported on the anti-inflammatory effects of (2S,3S)-dihydrokaempferol 3-O-β-D-glucoside and its stereoisomer, which were screened using a reporter assay to measure NF-κB activation knowde.com. This suggests a direct or indirect interaction of the compound with components of the NF-κB signaling cascade. The aglycone, dihydrokaempferol, has also been shown to possess anti-inflammatory activity knowde.comresearchgate.net.

The general mechanism by which flavonoids can inhibit the NF-κB pathway often involves the prevention of the degradation of IκB, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus to initiate the transcription of pro-inflammatory genes globalsciencebooks.infonih.gov. Research on other kaempferol glycosides has demonstrated the suppression of NF-κB phosphorylation, indicating an inhibitory effect on this pathway nih.gov.

Mitogen-activated protein kinase (MAPK) signaling pathways are another crucial set of pathways that regulate inflammatory responses, including the production of pro-inflammatory cytokines. The MAPK family includes p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).

Antiviral Mechanisms of Action

This compound has been identified in computational studies as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro) researchgate.net. This enzyme is critical for the virus's life cycle as it processes viral polyproteins to produce functional proteins required for replication nih.govnih.gov. In silico studies suggest that this compound has a strong potential for antiviral activity due to its binding affinity with the Mpro enzyme researchgate.net.

Experimental in vitro studies have validated the inhibitory activity of its aglycone, (+)-dihydrokaempferol (DHK), against SARS-CoV-2 Mpro biorxiv.orgnih.govnews-medical.net. Docking simulations predicted that (+)-dihydrokaempferol could bind to the active site pocket of Mpro and inhibit its activity biorxiv.orgnih.gov. Subsequent in vitro assays confirmed these predictions, showing that several dihydroflavonols, including DHK, effectively inhibited the activity of the SARS-CoV-2 Mpro enzyme biorxiv.orgnih.govnews-medical.net.

The inhibitory action of these compounds is centered on the Mpro active site, which is located in a cleft between the enzyme's domains I and II nih.govlavierebelle.org. This site contains a crucial catalytic dyad composed of the amino acid residues Cysteine-145 (CYS145) and Histidine-41 (HIS41) nih.govnih.govlavierebelle.orgresearchgate.net. The function of these residues is essential for the protease's enzymatic activity, making them a primary target for inhibitors news-medical.netlavierebelle.org.

Molecular docking simulations predict that this compound interacts with residues of the Mpro enzyme researchgate.net. Similarly, its aglycone, (+)-dihydrokaempferol, is predicted to bind within the substrate-binding pocket, interacting with at least two of its subsites (S1, S1', S2, and S4) biorxiv.orgnih.gov. These interactions effectively block the active site, preventing the enzyme from performing its function in viral replication. Studies focusing on various flavonoids have confirmed that interactions with the CYS145 and HIS41 catalytic dyad are fundamental to their inhibitory effect on Mpro nih.gov.

The binding of this compound to the Mpro active site is stabilized by a variety of molecular interactions. In silico analysis reveals that its interactions include conventional hydrogen bonds, carbon-hydrogen bonds, Pi-alkyl, and Pi-cation interactions researchgate.net. These bonds are formed with various amino acid residues within the enzyme's binding pocket.

The stability of the inhibitor-enzyme complex is crucial for effective inhibition. The combination of hydrogen bonds and hydrophobic interactions ensures that the inhibitor remains lodged in the active site, thereby blocking viral replication. For the broader class of flavonoids, molecular docking studies have consistently shown that hydrogen bonds and hydrophobic interactions with key residues like HIS41, GLY143, CYS145, and GLU166 are responsible for their inhibitory activity against Mpro nih.govlavierebelle.org.

Interactive Data Table: Molecular Interactions of this compound with SARS-CoV-2 Mpro

Data based on in silico analysis.

| Interaction Type | Interacting Residue(s) |

|---|---|

| Conventional Hydrogen Bond | HIS A:172 |

| Carbon-Hydrogen Bond | Multiple residues |

| Pi-Alkyl Interaction | Multiple residues |

| Pi-Cation Interaction | Multiple residues |

Source: ResearchGate researchgate.net

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines (In Vitro Studies)

In vitro research has demonstrated that dihydrokaempferol, the aglycone of this compound, possesses antiproliferative effects on various cancer cell lines. Studies have shown its activity against human malignant melanoma cells (SK-Mel-28) and synoviocytes researchgate.netnih.gov. The compound inhibits the growth of these cancer cells in a dose-dependent manner researchgate.net. While specific studies on this compound are limited, research on structurally similar flavonoid glycosides, such as Kaempferol-3-O-alpha-L-rhamnoside, has also shown significant inhibition of cancer cell growth, suggesting this activity may be a feature of this class of compounds researchgate.net.

The antiproliferative activity of dihydrokaempferol is linked to its ability to induce apoptosis, or programmed cell death. Dihydrokaempferol initiates the caspase cascade, a key pathway in apoptosis researchgate.net. This is achieved by modulating the expression of proteins in the B-cell lymphoma 2 (Bcl-2) family nih.gov.

Specifically, dihydrokaempferol promotes the expression of pro-apoptotic proteins such as Bcl-2-associated X protein (Bax) and Bcl-2-associated death promoter (Bad) researchgate.netnih.gov. Concurrently, it inhibits the expression of anti-apoptotic proteins like Bcl-2 and B-cell lymphoma-extra large (Bcl-xL) researchgate.netnih.gov. This shift in the balance between pro- and anti-apoptotic proteins disrupts mitochondrial integrity, leading to the activation of initiator caspase-9, which in turn activates the executioner caspase-3, ultimately resulting in apoptotic cell death nih.gov. This mechanism has been observed in its effects on synoviocytes, where treatment led to the cleavage of both caspase-9 and caspase-3 nih.gov.

Interactive Data Table: Effect of Dihydrokaempferol on Apoptotic Proteins

| Protein Family | Protein | Effect of Dihydrokaempferol | Role in Apoptosis |

| Bcl-2 Family | Bax | Promotes Expression | Pro-Apoptotic |

| Bcl-2 Family | Bad | Promotes Expression | Pro-Apoptotic |

| Bcl-2 Family | Bcl-2 | Inhibits Expression | Anti-Apoptotic |

| Bcl-2 Family | Bcl-xL | Inhibits Expression | Anti-Apoptotic |

| Caspase Family | Caspase-9 | Promotes Cleavage (Activation) | Initiator Caspase |

| Caspase Family | Caspase-3 | Promotes Cleavage (Activation) | Executioner Caspase |

Source: Hindawi nih.gov, ResearchGate researchgate.net

Inhibition of Cell Proliferation

This compound has demonstrated the ability to inhibit the growth of various cancer cell lines. Research indicates that this compound can suppress the proliferation and metastasis of cervical cancer cells. nih.govresearchgate.net One of the proposed mechanisms for this activity is the inhibition of the NF-κB signaling pathway, which plays a crucial role in tumor migration, invasion, and angiogenesis. nih.govresearchgate.net

In addition to cervical cancer, early research reported that Engelitin extracted from the leaves of Engelhardia roxburghiana inhibited the proliferation of human prostate cancer cells. nih.govresearchgate.net While flavonoid glycosides are sometimes considered inactive until hydrolyzed to their aglycone form, some studies show they can exert direct effects. For example, certain flavonoid glycosides have been found to inhibit the proliferation of human oral squamous carcinoma cells. wikipedia.org

Cytotoxic Activity in Specific Cancer Cell Lines (e.g., HepG2)

The cytotoxic effects of this compound (Engelitin) have been specifically evaluated in the human hepatocellular carcinoma (HepG2) cell line. In one study, the compound's impact on insulin resistance and associated oxidative cell damage was investigated in HepG2 cells. mdpi.comcaymanchem.com As part of this research, the cytotoxic effects were determined using an MTT assay at various concentrations ranging from 100 pM to 100 µM over 24, 48, and 72-hour periods. mdpi.comcaymanchem.com

The aglycone form, Dihydrokaempferol (also known as Aromadendrin), has also shown cytotoxic activity against HepG2 liver cancer cells, with a reported IC50 value of 13.67 µM. mdpi.com

Table 1: Cytotoxicity of Dihydrokaempferol (Aromadendrin) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HepG2 | Liver | 13.67 |

| BT474 | Breast | 11.66 |

| ChaGo-K-1 | Lung | 12.32 |

| KATO III | Gastric | 39.79 |

| SW620 | Colon | 41.11 |

Data sourced from cell-free assays. mdpi.com

Neuroprotective Properties and Related Enzyme Inhibition

This compound and its derivatives have shown significant potential as neuroprotective agents. Studies have demonstrated that kaempferol glycosides can protect against ischemic brain injury and neuroinflammation. researchgate.netnih.gov In a rat model of transient focal stroke, intravenous administration of kaempferol-3-O-glucoside at the onset of reperfusion significantly attenuated neurological deficits, reduced brain infarct volume, and prevented injury to neurons and axons. researchgate.netnih.govresearchgate.net

The neuroprotective effects are linked to the compound's ability to suppress neuroinflammatory responses. mdpi.com This includes inhibiting the activation of glial cells, which are central to the inflammatory process following cerebral ischemia. researchgate.netnih.gov The antioxidant properties of these compounds also play a crucial role in their neuroprotective capacity. explorationpub.comnih.gov

Inhibition of Acetylcholinesterase (AChE) Activity

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating neurodegenerative conditions like Alzheimer's disease. Flavonoids as a class are recognized for their potential to inhibit AChE. nih.gov

While direct studies on this compound are limited, its aglycone, Dihydrokaempferol (Aromadendrin), has been shown to be an effective inhibitor of AChE. In a cell-free assay, Aromadendrin demonstrated an IC50 value of 35.43 µM for AChE inhibition. mdpi.com It did not, however, show significant inhibition of butyrylcholinesterase (BChE) or β-secretase 1 (BACE1) at concentrations up to 200 µM. mdpi.com The position of the glycoside group on the flavonoid structure can significantly influence its binding affinity and inhibitory potential for AChE. caymanchem.com

Table 2: Enzyme Inhibition Profile of Dihydrokaempferol (Aromadendrin)

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 35.43 |

| Butyrylcholinesterase (BChE) | >200 |

| β-secretase 1 (BACE1) | >200 |

Data sourced from cell-free assays. mdpi.com

Other Reported Cellular Modulatory Effects

Beyond its antiproliferative and neuroprotective effects, this compound modulates several other cellular pathways.

Anti-inflammatory Signaling: The compound is a known inhibitor of the NF-κB signaling pathway. nih.govresearchgate.netmdpi.com By preventing the degradation of IκB, it blocks the release and nuclear entry of NF-κB, thereby reducing the expression of inflammatory factors. nih.govresearchgate.net It also inhibits the phosphorylation of ERK and p38, further contributing to its anti-inflammatory effects. nih.govresearchgate.net In stroke models, it has been shown to inhibit the activation of STAT3, another key transcription factor involved in inflammation. researchgate.netnih.gov

Oxidative Stress Regulation: In HepG2 cells, Engelitin was found to alleviate oxidative cell damage by decreasing levels of malondialdehyde (MDA), an indicator of lipid peroxidation, while increasing the levels of the antioxidant enzymes glutathione (GSH) and superoxide dismutase (SOD). mdpi.com The aglycone, Dihydrokaempferol, is also noted for its strong antioxidant and free radical scavenging properties and can act as an agonist of the Keap1/Nrf2 pathway to reduce oxidative stress.

Apoptosis Regulation: The compound can influence programmed cell death. In insulin-resistant HepG2 cells, Engelitin decreased the levels of apoptosis-related proteins caspase-3 and caspase-9. mdpi.com

Metabolic Regulation: In a model of insulin resistance in HepG2 cells, Engelitin was shown to increase glucose consumption and the expression of insulin receptor substrate-1 (ISR-1), insulin receptor substrate-2 (ISR-2), and glucose transporter 2 (GLUT-2). mdpi.comcaymanchem.com

Pharmacokinetics and Biotransformation in Animal Models

Absorption Characteristics in Animal Systems

The absorption of dihydrokaempferol-3-glucoside from the gastrointestinal tract is a critical determinant of its bioavailability. The process is complex, involving enzymatic action and transport across the intestinal barrier.

Intestinal Absorption Pathways (e.g., Small Intestine)

The prevailing evidence suggests that flavonoid glucosides, such as this compound, are primarily absorbed in the small intestine after enzymatic hydrolysis of the sugar moiety. This deglycosylation process is a prerequisite for the absorption of the resulting aglycone, dihydrokaempferol (B1209521). Two main enzymatic systems are responsible for this hydrolysis:

Brush Border Enzymes: Lactase phlorizin (B1677692) hydrolase (LPH), located on the apical membrane of enterocytes in the small intestine, has been shown to hydrolyze various flavonoid glucosides. It is plausible that this compound is a substrate for this enzyme, which would release dihydrokaempferol at the site of absorption.

Gut Microbiota: The diverse enzymatic machinery of the intestinal microbiota plays a significant role in the metabolism of dietary polyphenols. Bacteria residing in the small and large intestines possess β-glucosidases that can efficiently cleave the glycosidic bond of this compound, liberating the aglycone for subsequent absorption.

Once dihydrokaempferol is released, its more lipophilic nature compared to its glycoside form allows for passive diffusion across the intestinal epithelial cells. There is also a possibility of involvement of specific transporters, though this has not been explicitly demonstrated for dihydrokaempferol.

Comparison with Aglycone and Other Flavonoid Glucosides

The absorption of this compound is intrinsically linked to its structure as a glycoside. In general, the aglycone form of a flavonoid is more readily absorbed by passive diffusion than its corresponding glycoside due to its lower polarity. However, the glycosylation can influence solubility and interaction with intestinal transporters.

Compared to other flavonoid glucosides, the absorption of this compound is expected to follow similar patterns. For instance, studies on kaempferol-3-glucoside and quercetin-3-glucoside (B1262563) have demonstrated that hydrolysis to their respective aglycones, kaempferol (B1673270) and quercetin (B1663063), is the rate-limiting step for their absorption. The efficiency of this hydrolysis can vary depending on the type of sugar attached and the specific enzymes present. In silico predictions have suggested that this compound has poor intestinal absorption. medchemexpress.comresearchgate.net

Metabolism and Conjugation Pathways

Following absorption, dihydrokaempferol undergoes extensive biotransformation, primarily through phase II conjugation reactions in the intestine and liver. These modifications increase the water solubility of the compound, facilitating its circulation and eventual excretion.

Hydrolysis of Glycosidic Bonds

As previously mentioned, the initial and most critical metabolic step for this compound is the hydrolysis of its glycosidic bond. This reaction, catalyzed by intestinal enzymes and gut microflora, yields the aglycone dihydrokaempferol and a glucose molecule. The efficiency of this hydrolysis directly impacts the amount of aglycone available for absorption and subsequent metabolism.

Glucuronidation Processes

Once absorbed, dihydrokaempferol is a prime substrate for glucuronidation. This process involves the conjugation of glucuronic acid to the hydroxyl groups of the flavonoid molecule, catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes are abundant in both the intestinal mucosa and the liver. The resulting dihydrokaempferol-glucuronides are more polar and are readily transported in the bloodstream. Studies on the structurally related compound taxifolin (B1681242) (dihydroquercetin) have identified dihydrokaempferol glucuronide as a metabolite in rats, strongly suggesting that dihydrokaempferol undergoes this metabolic pathway.

Identification of Metabolites in Plasma and Urine

The metabolites of this compound found in systemic circulation and excreted in urine are primarily conjugated forms of its aglycone. Based on studies of similar flavonoids and the known metabolic pathways, the following metabolites are expected to be identified in the plasma and urine of animal models after oral administration of this compound:

Dihydrokaempferol glucuronides: These are likely the major metabolites. The glucuronic acid moiety can be attached to different hydroxyl groups on the dihydrokaempferol molecule.

Dihydrokaempferol sulfates: Sulfation is another important phase II conjugation reaction, and sulfated derivatives of dihydrokaempferol are also anticipated.

Methylated dihydrokaempferol and its conjugates: Catechol-O-methyltransferase (COMT) can methylate the hydroxyl groups on the B-ring of dihydrokaempferol, followed by glucuronidation or sulfation.

Ring-fission products: The gut microbiota can further metabolize dihydrokaempferol through ring fission, leading to the formation of various phenolic acids. These smaller phenolic compounds can also be absorbed and appear in plasma and urine, often in conjugated forms.

A study investigating the metabolism of taxifolin in rats identified a vast number of metabolites, including various forms of dihydrokaempferol conjugates, providing a strong indication of the complex metabolic fate that this compound would likely undergo.

Table 1: Predicted Major Metabolic Steps of this compound in Animal Models

| Metabolic Step | Location | Key Enzymes/Factors | Resulting Products |

| Hydrolysis | Small and Large Intestine | Lactase Phlorizin Hydrolase (LPH), Bacterial β-glucosidases | Dihydrokaempferol, Glucose |

| Glucuronidation | Intestinal Mucosa, Liver | UDP-glucuronosyltransferases (UGTs) | Dihydrokaempferol glucuronides |

| Sulfation | Intestinal Mucosa, Liver | Sulfotransferases (SULTs) | Dihydrokaempferol sulfates |

| Methylation | Intestine, Liver, other tissues | Catechol-O-methyltransferase (COMT) | Methylated dihydrokaempferol |

| Ring Fission | Large Intestine | Gut Microbiota | Phenolic acids |

Table 2: Predicted Metabolites of this compound in Plasma and Urine of Animal Models

| Metabolite Class | Specific Examples |

| Glucuronide Conjugates | Dihydrokaempferol-O-glucuronide |

| Sulfate Conjugates | Dihydrokaempferol-O-sulfate |

| Methylated Conjugates | Methyl-dihydrokaempferol-O-glucuronide, Methyl-dihydrokaempferol-O-sulfate |

| Microbial Metabolites | Hydroxyphenylacetic acids, Hydroxyphenylpropionic acids (and their conjugates) |

Distribution Patterns in Animal Tissues

Following absorption, this compound and its metabolites are distributed throughout the body. Research on the specific tissue distribution of this compound is limited; however, studies on structurally similar flavonoids, such as dihydromyricetin (B1665482) (DHM) and kaempferol, provide valuable insights.

After oral administration in rats, DHM, a similar dihydroflavonol, was found to distribute rapidly to various tissues. nih.gov The highest concentrations were observed in the gastrointestinal tract, indicating significant localization at the site of absorption. nih.gov Notably, DHM was also able to cross the blood-brain barrier. nih.gov Likewise, metabolites of kaempferol, the aglycone of the subject compound, are known to be distributed to different tissues. nih.gov The intestinal flora of the colon metabolizes kaempferol glycosides into aglycones and smaller phenolic compounds, such as 4-hydroxyphenylacetic acid and phloroglucinol, which are then absorbed into the circulation and distributed to various tissues. nih.gov While these findings suggest a probable widespread distribution for this compound and its metabolic products, further studies are required to delineate its specific tissue accumulation patterns.

Excretion Routes in Animal Models

The elimination of this compound and its metabolites from the body occurs primarily through two major pathways: urinary and biliary excretion. researchgate.netresearchgate.net The chemical nature of the metabolites often dictates the preferential route of elimination.

Urinary Elimination

Metabolites of flavonoids are commonly found in urine. nih.govresearchgate.net Smaller, more water-soluble conjugated metabolites are preferentially excreted via the kidneys into the urine. nih.gov For the related flavonoid kaempferol, studies have quantified urinary excretion, with one report indicating that approximately 1.9% of the total administered dose is eliminated through this route. researchgate.net Research on dihydromyricetin in rats showed that while metabolites were detected in the urine, the unconverted form was found in higher amounts in the feces. nih.gov This suggests that significant metabolism and conjugation occur before renal clearance.

Biliary Excretion

Biliary excretion is a significant route for larger, conjugated flavonoid metabolites. nih.govscispace.com After metabolism in the liver, where molecules like glucuronides are formed, these conjugates can be secreted into the bile and subsequently eliminated via the feces. scispace.com For kaempferol, it has been reported that about 2.5% of the initial dose is excreted through the bile. researchgate.net This pathway allows for the elimination of metabolites that are too large to be efficiently filtered by the kidneys. These metabolites may then be subject to further metabolism by the gut microbiota in the large intestine, a process known as enterohepatic circulation. scispace.com

| Compound | Animal Model | Urinary Excretion (% of Dose) | Biliary/Fecal Excretion (% of Dose) | Source |

| Kaempferol | Humans | 1.9% | 2.5% (Biliary) | researchgate.net |

| Dihydromyricetin | Rats | Metabolites detected | Majority of unconverted compound found in feces | nih.gov |

| Quercetin-4´-glucoside (radiolabelled) | Rats | 46% (Total radioactivity) | 53% (Total radioactivity) | researchgate.net |

This table presents excretion data for flavonoids structurally related to this compound to provide context on typical elimination pathways.

Bioavailability Considerations in Animal Models

The bioavailability of this compound is a critical factor determining its physiological potential. It is influenced by its absorption from the gastrointestinal tract, which is in turn affected by its chemical structure, particularly its glycosidic linkage. mdpi.comresearchgate.net

Impact of Glycosylation on Bioavailability

Glycosylation, the attachment of a sugar moiety, significantly affects a flavonoid's physicochemical properties and, consequently, its bioavailability. researchgate.net The presence of the glucose group in this compound enhances its water solubility compared to its aglycone, dihydrokaempferol. nih.govcymitquimica.com This increased solubility can be a crucial first step for absorption. nih.gov

The nature and position of the sugar are critical. Kaempferol-3-O-glucosides, like the subject compound, are often absorbed more rapidly than other types of glycosides because specific enzymes in the human small intestine, such as lactase phlorizin hydrolase (LPH), can hydrolyze the glucose moiety. nih.govresearchgate.net This hydrolysis releases the more lipophilic aglycone (dihydrokaempferol), which can then be absorbed by passive diffusion. nih.gov Alternatively, some flavonoid glucosides can be transported intact across the intestinal wall by glucose transporters like the sodium-dependent glucose co-transporter 1 (SGLT1), followed by hydrolysis within the intestinal cells. nih.govresearchgate.net Paradoxically, while aglycones are more readily absorbed via passive diffusion, some studies suggest that certain conjugated forms of kaempferol are more bioavailable than the free forms, likely due to the involvement of these active transport mechanisms. researchgate.net

| Feature | Impact of 3-O-Glycosylation | Mechanism | Source |

| Water Solubility | Increased | The polar glucose moiety enhances solubility in the aqueous environment of the gut. | nih.govresearchgate.netcymitquimica.com |

| Absorption Rate | Potentially enhanced | Hydrolysis by intestinal enzymes (e.g., LPH) releases the absorbable aglycone; transport via glucose transporters (e.g., SGLT1) is possible. | nih.govresearchgate.net |

| Metabolic Pathway | Influenced | The glycoside can be a substrate for specific intestinal enzymes, initiating the metabolic process prior to or during absorption. | nih.gov |

This table summarizes the influence of the 3-O-glucoside moiety on the key pharmacokinetic properties of flavonoids.

Factors Influencing Absorption Efficiency

The gut microbiota is a key player in flavonoid metabolism. nih.gov Bacteria in the colon can deglycosylate the molecule, releasing the dihydrokaempferol aglycone, which can then be absorbed in the large intestine or further broken down into smaller phenolic acids that enter circulation. nih.govresearchgate.net

Furthermore, the food matrix in which the compound is ingested can affect its absorption. researchgate.net The presence of other dietary components, such as fats or proteins, can alter the gut environment and influence the solubility and transport of the flavonoid. researchgate.net An in silico analysis predicted a relatively poor intestinal absorption value of 36.32% for this compound, suggesting that its absorption may be limited. dovepress.com However, such predictions require confirmation through in vivo animal studies.

Extraction, Isolation, and Purification Methodologies for Research Applications

Conventional Extraction Techniques from Plant Biomass

Conventional extraction methods are well-established procedures that primarily rely on the solvent's ability to dissolve and extract phytochemicals from the plant material. e3s-conferences.org These techniques often involve the use of organic solvents and can be time-consuming. eurekabiomedical.com Polar solvents like ethanol (B145695), methanol (B129727), or aqueous mixtures of these are typically used to extract flavonoid glycosides, which are polar in nature. e3s-conferences.orgresearchgate.net

Maceration is a simple and widely used extraction technique that involves soaking the plant material in a suitable solvent in a sealed container at room temperature for an extended period, which can range from hours to several days. e3s-conferences.orgsci-hub.se The process relies on the slow diffusion of the solvent into the plant cells to dissolve the target compounds. eurekabiomedical.com While straightforward, maceration can be time-intensive and may result in lower extraction efficiency compared to other methods. nih.gov For instance, a study on Alcea rosea flowers reported a yield of 0.733 g/100 g for dihydrokaempferol-4'-O-glucopyranoside using maceration. nih.gov

Percolation is a continuous process that is generally more efficient than maceration. nih.gov In this method, the solvent is allowed to flow slowly through a packed bed of the plant material, continuously exposing it to fresh solvent to facilitate a more exhaustive extraction. e3s-conferences.org A study on Pulicaria orientalis utilized successive maceration and percolation with 80% ethanol to create a total alcoholic extract from which 2R,3R-dihydrokaempferol was eventually isolated. ekb.eg

Soxhlet extraction is a continuous extraction method that combines principles of reflux and percolation. nih.govbcluae.com The plant material is placed in a thimble, and a solvent is heated in a flask below. The solvent vapor rises, condenses, and drips onto the sample, extracting the target compounds. bcluae.com Once the solvent level reaches a certain point, it siphons back into the flask, carrying the extracted compounds with it. This cycle repeats, ensuring the sample is repeatedly extracted with fresh, hot solvent. bcluae.com

This technique is generally more efficient than maceration or percolation, requiring less solvent and time. nih.gov However, the prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds. nih.gov In a comparative study on flavonoids from aspen knotwood, Soxhlet extraction with methanol required 48 hours to achieve slightly higher recoveries of dihydrokaempferol (B1209521) compared to other methods, highlighting its time-intensive nature despite its efficiency. researchgate.net Research on kaempferol (B1673270) and its glycosides has also shown that while effective, Soxhlet extraction may yield extracts with lower purity compared to more selective methods like supercritical fluid extraction. ftb.com.hr

Reflux extraction involves boiling the plant material with a solvent in a flask attached to a condenser. mdpi.com The condenser cools the solvent vapor, returning it to the flask and preventing its loss. This method allows for extraction at a constant, elevated temperature, which can increase the solubility and diffusion rates of the target compounds. eurekabiomedical.commdpi.com Reflux has been shown to be an efficient technique for recovering flavonoid glycosides. mdpi.com For example, a study comparing extraction methods for active ingredients from a Traditional Chinese Medicine formulation found that reflux with 60% ethanol provided the highest yields for flavonoids compared to decoction. nih.gov Similarly, another study identified reflux as the most efficient technique for recovering flavonoid glycosides from Ginkgo biloba. mdpi.com

Decoction involves boiling the plant material, typically tougher parts like roots or bark, in water to extract water-soluble components. mdpi.com However, the high temperatures and prolonged boiling can lead to the degradation of heat-sensitive compounds like some flavonoids and may extract a large number of water-soluble impurities. mdpi.com

Advanced and Green Extraction Technologies

In response to the drawbacks of conventional methods, such as long extraction times, high solvent consumption, and potential thermal degradation, advanced and green extraction technologies have been developed. These methods offer higher efficiency, shorter processing times, and are more environmentally friendly. eurekabiomedical.comnih.gov

Ultrasound-Assisted Extraction (UAE), also known as sonication, utilizes high-frequency sound waves (ultrasound) to enhance the extraction process. The sound waves create cavitation bubbles in the solvent; the collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, disrupting the cell structure and facilitating the release of intracellular compounds into the solvent. nih.gov This significantly enhances mass transfer, leading to higher yields in shorter times and at lower temperatures compared to conventional methods. frontiersin.org

Research has demonstrated the effectiveness of UAE for extracting dihydrokaempferol and related compounds. A study on Ceratophyllum demersum L. optimized UAE conditions to extract α-glucosidase inhibitors, identifying dihydrokaempferol in the resulting extract. nih.govresearchgate.net Another study on Alcea rosea flowers found that sonication for just 15 minutes yielded 0.928 g/100 g of dihydrokaempferol-4'-O-glucopyranoside, a significantly higher yield than that obtained through maceration. nih.gov

**Table 1: Optimized UAE Parameters for Flavonoid Extraction from Ceratophyllum demersum L.*** *This table is based on research findings for extracting a range of phytochemicals, including dihydrokaempferol.

| Parameter | Optimal Value |

| Solvent | 70% Methanol |

| Liquid-to-Solid Ratio | 43 mL/g |

| Extraction Time | 54 minutes |

| Ultrasonic Power | 350 W |

| Extraction Temperature | 40 °C |

| Data sourced from a study on the optimization of UAE for α-glucosidase inhibitors from Ceratophyllum demersum L. nih.govresearchgate.net |

Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and plant material, accelerating the extraction of target compounds. researchgate.net Microwaves cause the polar molecules within the sample to rotate rapidly, generating heat. This internal heating leads to a rapid increase in pressure inside the plant cells, causing them to rupture and release their contents into the solvent. researchgate.net MAE offers several advantages, including reduced extraction time, lower solvent consumption, and often higher extraction yields compared to conventional methods. nih.gov

MAE has been successfully applied to extract dihydrokaempferol-3-glucoside. A study focused on extracting phenolic compounds from grape skins identified dihydrokaempferol-glycoside and optimized the MAE process. researchgate.net The findings showed that a short extraction time of 5 minutes was sufficient under optimal conditions. researchgate.net Another study developed an MAE technique for flavonoids from Radix Astragali and was able to identify dihydrokaempferol in the extract. researchgate.net

Table 2: Optimized MAE Parameters for Dihydrokaempferol-glycoside from Grape Skins This table presents the optimized conditions from a study focusing on the extraction of simple phenolic compounds.

| Parameter | Optimal Value |

| Solvent | 65% Methanol in water |

| Sample to Solvent Ratio | 0.5 g in 25 mL |

| Microwave Power | 500 W |

| Extraction Time | 5 minutes |

| Stirring | Maximum speed |

| Data sourced from a study on the optimization of MAE for phenolic compounds from grape skins. researchgate.net |

Chromatographic Isolation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating this compound to a high degree of purity.

Open column chromatography (CC) is a fundamental technique for the initial fractionation of crude extracts. The separation is based on the differential partitioning of compounds between a stationary phase packed in a column and a mobile phase that percolates through it. Various stationary phases are employed:

Silica (B1680970) Gel: A polar adsorbent used in normal-phase chromatography. Separation is achieved by eluting with a nonpolar solvent system, gradually increasing in polarity. For instance, a gradient of chloroform-methanol has been used to separate flavonoids. mdpi.com

Octadecyl Silica (ODS): A nonpolar stationary phase used for reversed-phase chromatography. It is effective for separating polar compounds like flavonoid glycosides using a polar mobile phase, such as a methanol-water or acetonitrile-water gradient. researchgate.net

Sephadex LH-20: A gel filtration matrix that separates compounds based on molecular size and polarity. It is widely used for the purification of phenolic compounds, including flavonoid glycosides, typically with methanol or ethanol-based eluents. unimi.it A schematic for purifying related dihydroflavonoids often involves sequential fractionation over silica gel and ODS columns. researchgate.net

Medium-Pressure Liquid Chromatography (MPLC) is a preparative technique that uses higher pressure than open column chromatography, allowing for the use of smaller particle-size stationary phases and leading to better resolution and faster separations. mdpi.com MPLC is frequently employed as an intermediate purification step to enrich the concentration of target compounds from crude fractions. mdpi.comresearchgate.net Reversed-phase silica gel (e.g., RP-18) with methanol-water or acetonitrile-water gradients is commonly used to fractionate extracts containing flavonoid glycosides. nih.gov

High-Performance Liquid Chromatography (HPLC) , particularly in its semi-preparative format, is the definitive method for achieving high-purity isolation of target compounds. nih.gov It operates under high pressure with very fine stationary phase particles, providing superior separation efficiency. nih.gov Following initial cleanup and enrichment by MPLC or CC, semi-preparative HPLC is often the final step to purify this compound to greater than 95% purity. nih.govbwise.kr This combination of MPLC for enrichment followed by preparative HPLC for final polishing is a common and effective strategy in natural product isolation. mdpi.com

| Technique | Role in Purification | Typical Stationary Phase | Typical Mobile Phase | Reference |

|---|---|---|---|---|

| MPLC | Enrichment of target compounds from crude fractions. | Reversed-Phase (RP) Silica Gel | Methanol-Water or Acetonitrile-Water gradients | mdpi.comnih.gov |

| Semi-preparative HPLC | Final high-purity isolation of target compound. | Reversed-Phase (RP-18) Silica Gel | Acetonitrile-Water or Methanol-Water gradients | nih.govnih.gov |

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. nih.gov The stationary phase is a liquid that is held in place by centrifugal force, while a second, immiscible liquid mobile phase is pumped through it. nih.gov This all-liquid system eliminates issues of irreversible sample adsorption onto a solid support, leading to total sample recovery and reduced peak tailing. nih.govresearchgate.net High-Speed Countercurrent Chromatography (HSCCC) is an advanced form of CCC that uses high rotational speeds to improve efficiency and reduce separation times. tautobiotech.com

The critical factor for successful CCC/HSCCC separation is the selection of an appropriate biphasic solvent system. tautobiotech.com Systems composed of n-hexane-ethyl acetate-methanol-water are highly versatile and widely used for separating flavonoids. nih.gov This technique has been successfully applied to isolate various dihydroflavonoids with purities exceeding 95%. nih.gov In a notable application, Centrifugal Partition Chromatography (CPC), a type of CCC, was used to purify dihydrokaempferol 7-O-β-D-glucopyranoside from Abies koreana. From 2.19 g of a crude fraction, 230.4 mg of the pure compound (>95% purity) was isolated in a single CPC run. bwise.kr

| Technique | Target Compound | Source Material | Solvent System (v/v/v/v) | Result | Reference |

|---|---|---|---|---|---|

| CPC | Dihydrokaempferol 7-O-β-D-glucopyranoside | Abies koreana | Ethyl acetate-Isopropanol-Water (9:1:10) | 230.4 mg isolated from 2.19 g of extract with >95% purity. | bwise.kr |

| HSCCC | Dihydroflavonoids (e.g., Alopecurone A, B) | Sophora alopecuroides L. | n-Hexane-Ethyl acetate-Methanol-Water (9:6:6:8) | Simultaneous isolation of six compounds with >95% purity. | nih.gov |

| HPCCC | Kaempferol-3-O-glucoside | Impatiens glandulifera | Methyl tert-butyl ether-Acetonitrile-Water (2:2:3) | Direct isolation of pure compound from crude extract. | nih.gov |

Molecularly Imprinted Technology involves the synthesis of polymers, known as Molecularly Imprinted Polymers (MIPs), that possess bespoke recognition sites for a specific target molecule. mdpi.comresearchgate.net The process involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, this compound or a similar structure). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target molecule. researchgate.net

These highly selective MIPs are ideal for use as sorbents in solid-phase extraction (SPE), a technique referred to as MISPE. mdpi.com MISPE allows for the selective extraction and concentration of a target analyte from a complex mixture, such as a crude plant extract. While specific MIPs for this compound are not widely documented, successful MIPs have been developed for structurally analogous flavonoids like quercetin (B1663063) and kaempferol. mdpi.comnih.gov These are typically synthesized via bulk or precipitation polymerization using the flavonoid as the template, methacrylic acid (MAA) or 4-vinylphenylboronic acid (4-VP) as the functional monomer, and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker. mdpi.comnih.gov The high selectivity of MIPs suggests strong potential for developing a tailored sorbent for the efficient, one-step purification of this compound.

| Target Template | Functional Monomer | Cross-Linker | Polymerization Method | Application | Reference |

|---|---|---|---|---|---|

| Quercetin | 4-Vinylphenylboronic acid (4-VP) | Not specified | Bulk polymerization | Selective binding and separation. | mdpi.com |

| Kaempferol | Acrylamide | Ethylene glycol dimethacrylate (EGDMA) | Core-shell synthesis on magnetic nanoparticles | Extraction from apple samples. | nih.gov |

| Quercetin | 2-(Dimethylamino) ethyl methacrylate (B99206) (DEM) | Not specified | Not specified | Showed 5-fold higher binding selectivity than MIPs made with MAA. | mdpi.com |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to defining the molecular architecture of dihydrokaempferol-3-glucoside. These techniques provide detailed information about its atomic composition, connectivity, and three-dimensional arrangement.

Mass Spectrometry (MS and MS/MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of this compound. In negative ionization mode, the compound typically presents as a pseudomolecular ion [M-H]⁻. For this compound, with a molecular formula of C₂₁H₂₂O₁₁, this ion is observed at a mass-to-charge ratio (m/z) of 449.1087. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural insights through controlled fragmentation of the parent ion. A characteristic fragmentation pattern for this compound involves the loss of the glucose moiety (162 Da), resulting in a prominent fragment ion at m/z 287.06 [M-H-162]⁻. nih.gov This fragment corresponds to the dihydrokaempferol (B1209521) aglycone. Subsequent loss of a water molecule (18 Da) can produce a fragment at m/z 269.05 [M-H-162-18]⁻. nih.gov Retro-Diels-Alder (RDA) fragmentation of the aglycone can also occur, yielding further characteristic ions that help to confirm the structure of the flavonoid core. nih.gov

Table 1: MS/MS Fragmentation Data for this compound

| Precursor Ion [M-H]⁻ (m/z) | Fragmentation | Fragment Ion (m/z) | Reference |

| 449.1087 | Loss of hexose (B10828440) moiety | 287.06 | nih.gov |

| 449.1087 | Loss of hexose and water | 269.05 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation and stereochemical confirmation of this compound. While mass spectrometry provides information on mass and fragmentation, NMR allows for the determination of the precise arrangement of atoms and their connectivity, including the stereochemistry at chiral centers. Dihydroflavonols like dihydrokaempferol have chiral centers at the C2 and C3 positions of the C-ring, leading to the possibility of different diastereomers. researchgate.net

Although specific NMR data for this compound is not detailed in the provided search results, general principles of flavonoid NMR analysis can be applied. The signals for protons on the glucose moiety typically appear in a specific region of the ¹H NMR spectrum. For instance, the anomeric proton (H-1) of a glucose unit attached at the 3-position often appears as a doublet. utexas.edu The coupling constant (J-value) of this doublet can help determine the stereochemistry of the glycosidic linkage. The remaining sugar protons usually resonate in a crowded region of the spectrum. utexas.edu

To overcome signal overlap and obtain a complete structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques reveal proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals and confirmation of the glycosylation site and the relative stereochemistry of the aglycone. researchgate.netau.dk

Chromatographic Methods for Qualitative and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its quantification. When coupled with mass spectrometry, these methods offer unparalleled sensitivity and selectivity.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Quadrupole-Time of Flight Mass Spectrometry (QTOF-MS)

UHPLC-QTOF-MS is a state-of-the-art analytical platform for the identification and characterization of phytochemicals, including this compound, in complex samples like plant extracts. nih.govmdpi.com UHPLC utilizes columns with smaller particle sizes to achieve higher resolution and faster analysis times compared to conventional HPLC. nih.gov

The QTOF mass spectrometer provides high-resolution mass measurements, enabling the accurate determination of the elemental composition of the detected compounds. nih.gov In the analysis of a sample containing dihydrokaempferol-3-O-glucoside, this technique can putatively identify the compound based on its accurate mass and characteristic fragmentation pattern obtained through MS/MS experiments. nih.govmdpi.com For example, in the analysis of Arbutus pavarii, dihydrokaempferol-3-O-glucoside was identified at a retention time of 10.35 minutes, exhibiting a pseudomolecular ion at m/z 449.1087 in negative mode, consistent with the molecular formula C₂₁H₂₂O₁₁. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

LC-MS/MS is a widely used and robust method for the targeted analysis and quantification of specific compounds in complex matrices. semanticscholar.org This technique is particularly valuable for analyzing plant extracts, where numerous structurally similar compounds can coexist. semanticscholar.orgsemanticscholar.org The initial liquid chromatography step separates the components of the mixture, after which the mass spectrometer acts as a highly selective detector.

In a typical LC-MS/MS experiment for the analysis of this compound, the mass spectrometer is set to monitor for the specific precursor-to-product ion transition of the target compound. This approach, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and provides high specificity and sensitivity for quantification. The technique has been successfully applied to detect dihydrokaempferol glycosides in various plant extracts, including those from Vitis amurensis and Cupressus macrocarpa. semanticscholar.orgsemanticscholar.org

In Silico Analytical Approaches

In silico or computational methods are increasingly being used to complement experimental analytical data. These approaches can predict the properties of molecules and their interactions with biological targets, aiding in their identification and functional characterization.

For this compound, molecular docking studies have been conducted to predict its binding affinity to specific enzymes. nih.govtandfonline.com For instance, in a study investigating potential antiviral compounds, this compound was docked to the main protease (Mpro) of the SARS-CoV-2 virus. nih.govtandfonline.comnih.gov The results indicated a strong binding affinity, suggesting a potential inhibitory role. nih.govtandfonline.comnih.gov Such in silico analyses can help to prioritize compounds for further biological testing and provide insights into their mechanism of action at a molecular level. researchgate.net

Table 2: In Silico Docking Results for this compound

| Target Enzyme | Predicted Binding Affinity (Kcal/mol) | Reference |

| SARS-CoV-2 Mpro | -8.96 | nih.govtandfonline.comnih.gov |

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking simulations have been used to predict the binding affinity and interaction patterns of this compound with various protein targets. In a study investigating its potential as an antiviral agent against SARS-CoV-2, the compound was docked into the active site of the main protease (Mpro). The results showed a strong binding affinity of -8.96 kcal/mol. researchgate.nettandfonline.comdovepress.comnih.gov The simulation revealed that this compound forms conventional hydrogen bonds with several amino acid residues in the enzyme's active site, including LEU A:141, GLU A:166, and THR A:190, thereby predicting a stable interaction that could lead to enzyme inhibition. nih.gov

Table 3: Molecular Docking Results for this compound with SARS-CoV-2 Mpro

| Parameter | Value | Reference |

| Binding Affinity | -8.96 kcal/mol | researchgate.nettandfonline.comdovepress.comnih.gov |

| Inhibition Constant (Ki) | 270.09 nM | tandfonline.comdovepress.comnih.gov |

| Interacting Residues | ASP A:187, LEU A:141, GLU A:166, GLN A:192, THR A:190, ARG A:188 | nih.gov |

Computational Pharmacokinetic Parameter Prediction (e.g., ADMET analysis)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is used to predict the pharmacokinetic properties of a compound. For this compound, ADMET predictions have been performed to assess its drug-likeness. researchgate.nettandfonline.com These analyses generally indicate that the compound meets the predicted pharmacokinetic parameters for a potential drug lead. dovepress.com However, analyses based on Lipinski's Rule of Five, a guideline for drug-likeness, have shown that this compound may have one violation, which is a common finding for natural glycosides due to their molecular weight and number of hydrogen bond donors. researchgate.nettandfonline.comscispace.com

Table 4: Predicted ADMET Properties of this compound

| Parameter Category | Predicted Property | Reference |

| Absorption | Good water solubility, High intestinal absorption | researchgate.netisnff-jfb.com |

| Distribution | Does not readily permeate the Blood-Brain Barrier (BBB) | researchgate.netisnff-jfb.com |

| Metabolism | Predicted to not inhibit most major Cytochrome P450 (CYP) enzymes | isnff-jfb.com |

| Excretion | - | |

| Toxicity | Predicted to be non-carcinogenic and have low hepatotoxicity | scispace.com |

| Drug-Likeness | 1 violation of Lipinski's Rule of Five | researchgate.nettandfonline.com |

(Properties are based on various in silico prediction models and may vary between different servers)

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Studies

Quantitative Real-Time PCR (qRT-PCR) is a powerful technique to investigate how a compound affects cellular processes by measuring changes in gene expression. While specific qRT-PCR studies focusing solely on this compound are not widely reported, this methodology is crucial for substantiating its observed biological activities, such as its anti-inflammatory effects. For example, to validate the mechanism behind its inhibition of cytokines like IL-6, researchers would treat immune cells (e.g., macrophages) with the compound and then use qRT-PCR to quantify the mRNA levels of the IL-6 gene and other key inflammatory genes like TNF-α and NF-κB. A significant downregulation of these genes' expression following treatment would provide strong evidence for its anti-inflammatory action at the genetic level. spandidos-publications.com

Structure Activity Relationship Sar of Dihydrokaempferol 3 Glucoside and Its Derivatives

Influence of the Glycosidic Moiety on Biological Activity

The attachment of a glucose molecule at the 3-position of the dihydrokaempferol (B1209521) backbone significantly modifies its physicochemical properties, which in turn influences its biological activity. This glycosylation is a key determinant of the compound's solubility, bioavailability, and interaction with enzymes.

Glycosylation is a common strategy in nature to increase the water solubility of otherwise poorly soluble compounds. smolecule.com The addition of the hydrophilic glucose moiety to the lipophilic dihydrokaempferol aglycone enhances its solubility in aqueous environments. smolecule.com This increased solubility can have a profound impact on the bioavailability of the compound. While flavonoid aglycones can be absorbed through passive diffusion in the small intestine, their glycosides often utilize different absorption pathways. Due to the molecular similarities with quercetin (B1663063) glucosides, it is suggested that dihydrokaempferol glucosides are likely absorbed from the small intestine. ijsit.com Some flavonoid glycosides can be hydrolyzed by intestinal enzymes, such as lactase phlorizin (B1677692) hydrolase, at the brush border of the small intestine, releasing the aglycone for absorption. Others may be transported into intestinal cells by glucose transporters before being hydrolyzed. The increased water solubility of dihydrokaempferol-3-glucoside is a critical factor that can influence its absorption and subsequent distribution in the body.

| Compound | Water Solubility (g/L) | logP |

|---|---|---|

| Dihydrokaempferol | 0.97 foodb.ca | 1.23 foodb.ca |

| This compound | Not explicitly quantified, but glycosylation generally enhances water solubility. smolecule.com | -0.2 (Predicted) nih.gov |

The presence of the glucose moiety at the 3-position can significantly modulate the interaction of this compound with various enzymes. In some cases, the bulky glucose unit can sterically hinder the binding of the flavonoid to the active site of an enzyme, leading to a decrease in inhibitory activity compared to the aglycone. For instance, studies on the related flavonoid, kaempferol (B1673270), have shown that its aglycone form has a stronger inhibitory effect on certain enzymes compared to its glycosides. nih.gov

Impact of Hydroxyl Group Substitution Patterns

The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are critical determinants of the biological activity of this compound and its derivatives. These functional groups are key to the molecule's antioxidant capacity and its ability to interact with biological targets.

The antioxidant activity of flavonoids is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The arrangement of these hydroxyl groups on the A and B rings of the flavonoid structure influences their radical-scavenging potential. For dihydrokaempferol, the hydroxyl groups at the 3-, 5-, 7-, and 4'-positions are key contributors to its antioxidant properties. nih.gov

Generally, a greater number of hydroxyl groups correlates with higher antioxidant activity. However, the position of these groups is also crucial. The presence of a 3-OH group, in conjunction with the 4-keto group and the C2-C3 double bond (in flavonols), is known to be important for antioxidant activity. In dihydroflavonols like dihydrokaempferol, the 3-OH group still plays a significant role. The glycosylation at the 3-position in this compound might be expected to reduce its antioxidant activity compared to its aglycone, as the hydrogen-donating ability of this hydroxyl group is masked. This is supported by studies on kaempferol and its glycosides, where the aglycone consistently shows stronger antioxidant activity. nih.gov Nevertheless, this compound and its stereoisomers have been reported to possess potent antioxidant activity. researchgate.net A study on flavonoids isolated from acai pulp reported an in vitro ORAC (Oxygen Radical Absorbance Capacity) value of 15198.9 µmol TE/g for (2S,3S)-dihydrokaempferol 3-O-β-d-glucoside. researchgate.net

| Compound | Assay | Antioxidant Capacity | Reference |

|---|---|---|---|

| (2S,3S)-Dihydrokaempferol 3-O-β-d-glucoside | ORAC | 15198.9 µmol TE/g | researchgate.net |

| Kaempferol | DPPH IC50 | Lower than its glycosides (stronger activity) | nih.gov |

| Kaempferol-7-O-glucoside | DPPH IC50 | Higher than Kaempferol (weaker activity) | nih.gov |

The hydroxyl groups of this compound are crucial for its interaction with the active sites of enzymes, primarily through the formation of hydrogen bonds. The specific positioning of these hydroxyls can lead to high binding affinity and specificity for certain enzymes. Molecular docking studies of the related compound, kaempferol, with α-glucosidase have shown that the hydroxyl groups at the 5, 7, and 4' positions are involved in forming hydrogen bonds with key amino acid residues in the enzyme's active site, contributing to its inhibitory effect. researchgate.net

Stereochemical Considerations

Dihydrokaempferol has two chiral centers at the C2 and C3 positions of the C-ring, leading to the possibility of four stereoisomers. The relative orientation of the B-ring at C2 and the hydroxyl group at C3 determines whether the isomer is trans or cis. The naturally occurring stereoisomers of this compound are typically the trans isomers, specifically (2R,3R) and (2S,3S).

The stereochemistry of flavonoids can have a profound impact on their biological activity. Different stereoisomers can exhibit varying affinities for enzymes and receptors, leading to differences in their pharmacological effects. Research has shown that both the (2S,3S)-dihydrokaempferol 3-O-β-D-glucoside and its (2R,3R) isomer, isolated from açaí (Euterpe oleracea Mart.) pulp, possess potent antioxidant and anti-inflammatory activities. researchgate.net This suggests that both of these naturally occurring stereoisomers are biologically active, although subtle differences in their potency and mechanisms of action may exist due to their different three-dimensional arrangements. The precise orientation of the B-ring and the 3-glucoside moiety can influence how the molecule fits into the binding pocket of a biological target, thus affecting its activity.

Activity Profiles of (2S,3S) and (2R,3R) Stereoisomers

This compound possesses two chiral centers at the C2 and C3 positions of the C-ring, giving rise to different stereoisomers. The most common naturally occurring forms are the (2R,3R) and (2S,3S) isomers. Research has shown that both the (2S,3S)-dihydrokaempferol-3-O-β-D-glucoside and its (2R,3R) stereoisomer, which have been isolated from sources like acai pulp, exhibit notable biological activities.

Both stereoisomers have been reported to possess antioxidant and anti-inflammatory properties. Their antioxidant capacity is a key feature, contributing to their potential health benefits. While both isomers are active, the specific potency can differ. The orientation of the substituents at the chiral centers can affect how the molecule interacts with biological targets, such as enzymes and receptors, which can lead to variations in their biological efficacy.